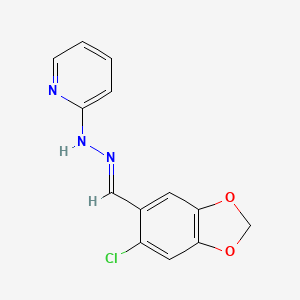
4-tert-butyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide, also known as BMB, is a chemical compound that belongs to the class of benzothiazole derivatives. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicine, materials science, and environmental science. In
Mécanisme D'action
The mechanism of action of 4-tert-butyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological processes. For example, 4-tert-butyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in cognitive function.
Biochemical and Physiological Effects:
4-tert-butyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-tert-butyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It has also been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease. In addition, 4-tert-butyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide has been shown to have antioxidant properties, which can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-tert-butyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide is its versatility in scientific research applications. It can be used as a building block for the synthesis of novel materials, as well as a fluorescent probe for the detection of heavy metal ions in water. However, one of the limitations of 4-tert-butyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide is its low solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for the study of 4-tert-butyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide. One direction is to explore its potential use in the treatment of other diseases, such as Parkinson's disease and Huntington's disease. Another direction is to study its potential use in the development of novel materials with improved properties. Finally, further research is needed to fully understand the mechanism of action of 4-tert-butyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide and its potential applications in various fields.
Conclusion:
In conclusion, 4-tert-butyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide is a versatile chemical compound with potential applications in various fields, including medicine, materials science, and environmental science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 4-tert-butyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide in various fields and to develop novel applications for this compound.
Méthodes De Synthèse
The synthesis of 4-tert-butyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide involves a multistep process, which starts with the reaction between 4,6-dimethyl-2-aminobenzothiazole and tert-butyl chloroformate to produce 4-tert-butyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)carbamate. This intermediate is then reacted with benzoyl chloride to yield 4-tert-butyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide. The overall yield of this synthesis method is around 50%, and the purity of the product can be improved by recrystallization.
Applications De Recherche Scientifique
4-tert-butyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide has been extensively studied for its potential applications in various fields. In medicine, 4-tert-butyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide has been shown to have anticancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it can inhibit the aggregation of amyloid-beta peptides. In materials science, 4-tert-butyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide has been used as a building block for the synthesis of novel materials with potential applications in optoelectronics and organic electronics. In environmental science, 4-tert-butyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide has been studied for its potential use as a fluorescent probe for the detection of heavy metal ions in water.
Propriétés
IUPAC Name |
4-tert-butyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2OS/c1-12-10-13(2)17-16(11-12)24-19(21-17)22-18(23)14-6-8-15(9-7-14)20(3,4)5/h6-11H,1-5H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFNQQDVPVABHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3,4-dimethylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5821522.png)


![3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)butanamide](/img/structure/B5821558.png)
![N,2,4,6-tetramethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B5821560.png)
![4-{[3-bromo-4-(dimethylamino)benzylidene]amino}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5821577.png)
![N-{2-oxo-1-(4-oxo-3,4-dihydro-1-phthalazinyl)-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzamide](/img/structure/B5821586.png)


![4-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5821614.png)

![2-({[(6-bromo-1,3-benzodioxol-5-yl)methylene]amino}oxy)-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide](/img/structure/B5821630.png)
